molecular formula C11H24O4Si B129845 Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane CAS No. 2897-60-1

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Cat. No. B129845
CAS RN: 2897-60-1
M. Wt: 248.39 g/mol
InChI Key: OTARVPUIYXHRRB-UHFFFAOYSA-N
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Description

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane is a chemical compound with the formula C₁₁H₂₄O₄Si . It is also known as 3-(Glycidoxypropyl)methyldiethoxysilane .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves heating N’- [3- (dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine to 80° C. Then, diethoxy (3-glycidyloxypropyl)methylsilane is added dropwise, keeping the temperature at 80° C. After the addition of glycidyl, the mixture is left to fully react for a further 4 hours at 130° C .


Molecular Structure Analysis

The molecular weight of this compound is 248.39 g/mol . The chemical formula is C₁₁H₂₄O₄Si . The canonical SMILES representation is CCO [Si] © (CCCOCC1CO1)OCC .


Physical And Chemical Properties Analysis

This compound is a colorless clear liquid . Its boiling point is between 122-126 °C5 mm Hg (lit.) .

Scientific Research Applications

Lithium-Ion Battery Electrolytes

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane and similar novel silane compounds have been synthesized for use as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, improving lithium-ion conductivity and battery cyclability at different temperatures. This suggests significant potential for these silane-based electrolytes in lithium-ion battery technology (Amine et al., 2006).

Bifunctional Protecting Agents

Silane compounds, such as bis(1-methoxy-2-methyl-1-propenyloxy) silanes, have been found to be effective bifunctional protecting agents for various H-acidic materials like diols, dithiols, and diacids. They react rapidly under mild conditions, indicating their utility in protecting sensitive chemical structures (Kita et al., 1983).

Stability of Silicon-Carbon Bonds

Studies on the stability of silicon-carbon bonds in compounds like diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane have been conducted. These studies provide insights into the reactivity and durability of these bonds under various conditions, which is crucial for their application in different chemical environments (Andrianov & Makarova, 1958).

Organic-Inorganic Hybrid Systems

The integration of silane compounds into organic-inorganic hybrid systems, particularly in the context of isocyanate chemistry, has been explored. This research aims to understand the morphologies and structural properties of these materials, which are useful in various applications, including coatings and adhesives (Cuney et al., 1996).

Surface Modification and Hydrophobicity

Silane compounds have been used to modify surfaces, like Aerosil 200, to achieve varying degrees of hydrophobicity and super-hydrophobicity. This kind of surface treatment is significant for applications requiring water resistance or specific interaction with water (García et al., 2007).

Mutagenic Activity

Research has been conducted to evaluate the mutagenic activity of siloranes, including those structurally related to diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane. Understanding the biological effects of these compounds is crucial for their safe use in various applications, including dental materials (Schweikl et al., 2002).

Vapor Pressure Measurements

The vapor pressure and physical properties of silane compounds have been measured, providing valuable data for their application in areas like material science and chemical engineering (Jian et al., 2012).

Corrosion Protection and Adhesion

Silane compounds have been used in sol-gel based coatings to enhance corrosion protection and adhesion properties on various substrates, such as steel. This research is particularly relevant in the field of protective coatings and materials engineering (Parhizkar et al., 2018).

Silica Surface Modification

The modification of silica surfaces using silane compounds has been studied, providing insights into adsorption behaviors, surface electric properties, and applications in catalysis and sensor technology (Kondo et al., 1987).

Safety And Hazards

This compound is irritating to eyes, respiratory system, and skin. There is a risk of serious damage to eyes. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Suitable protective clothing and eye/face protection should be worn .

properties

IUPAC Name

diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
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InChI

InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARVPUIYXHRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCOCC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101638-90-8
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer
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DSSTOX Substance ID

DTXSID2044638
Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Molecular Weight

248.39 g/mol
Source PubChem
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Physical Description

Liquid
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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Product Name

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

CAS RN

2897-60-1
Record name γ-Glycidoxypropylmethyldiethoxysilane
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Record name Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
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Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Record name [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane
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Record name DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE
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Synthesis routes and methods

Procedure details

Again, to the apparatus of Example 3 were pressure charged 49.6 lb [22.5 kg] (168.2 mol) of methyldiethoxysilane from a 10 gallon Pope can. After addition of the 20.0 g of CPA ethanol solution (15 ppm Pt) and 21.0 ml (460 ppm) of acetic acid through the handhole, the reactor was kept under nitrogen purge, sealed and heated to 85° C. Allyl glycidyl ether (50.6 lb [23 kg], 20 mole % excess or 210.8 mol) was added through a line to the mixture in the reactor from a pressurized can. The AGE was added at a rate that kept the reaction temperature between 85 and 95° C. After two hours, the addition was complete and the hydrosilation lites were stripped. The crude product was vacuum distilled at 104-121° C. (3-7 mm Hg) to yield 75.5 pounds (31.23 kg) of γ-glycidoxypropylmethyldiethoxysilane with an average purity of 99.0%. This represents a conversion of 82.3%. Again present were the silane scrambled products γ-glycidoxy-propyldimethyl(ethoxy) silane (0.39% by GC) and γ-glycidoxypropyltriethoxysilane (0.27% by GC).
Quantity
168.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
solvent
Reaction Step Two
Quantity
210.8 mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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